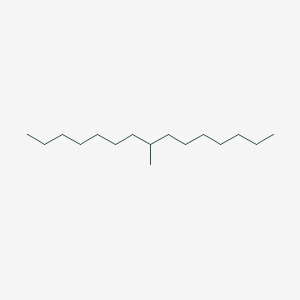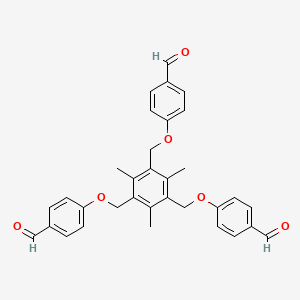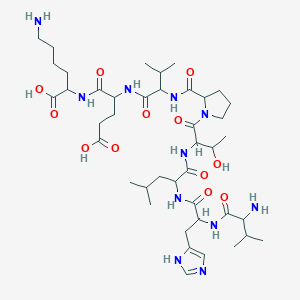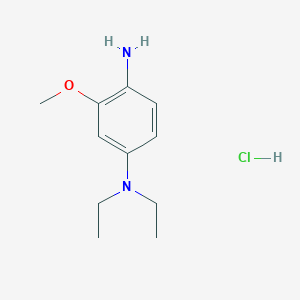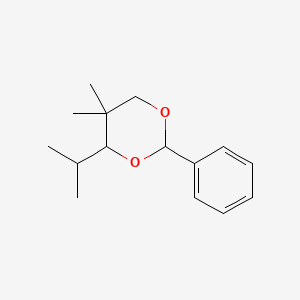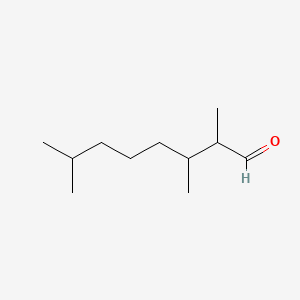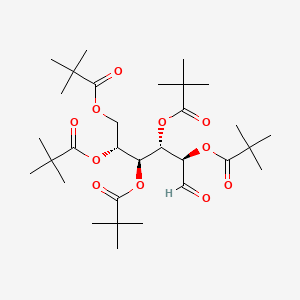
D-Galactose pentapivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose pentapivalate is a derivative of D-galactose, a naturally occurring monosaccharide. This compound is characterized by the substitution of the hydroxyl groups in D-galactose with pivaloyl groups, resulting in a molecule with the empirical formula C31H52O11 and a molecular weight of 600.74 . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose pentapivalate typically involves the esterification of D-galactose with pivalic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of pivaloyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
D-Galactose pentapivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The pivaloyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
D-Galactose pentapivalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme activity.
Medicine: this compound is investigated for its potential therapeutic effects and as a drug delivery vector.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of D-Galactose pentapivalate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The pivaloyl groups enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Galactose pentapivalate include:
β-D-Galactose pentapivalate: Another derivative of D-galactose with similar chemical properties.
D-Galactose pentaacetate: A derivative where the hydroxyl groups are substituted with acetyl groups.
D-Glucose pentapivalate: A similar compound derived from D-glucose instead of D-galactose.
Uniqueness
This compound is unique due to its specific substitution pattern with pivaloyl groups, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C31H52O11 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-2,3,4,5-tetrakis(2,2-dimethylpropanoyloxy)-6-oxohexyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(33)38-17-19(40-24(35)29(7,8)9)21(42-26(37)31(13,14)15)20(41-25(36)30(10,11)12)18(16-32)39-23(34)28(4,5)6/h16,18-21H,17H2,1-15H3/t18-,19+,20+,21-/m0/s1 |
InChI Key |
LUCIQCKTVWPUIY-BQJUDKOJSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C(C(C(C=O)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


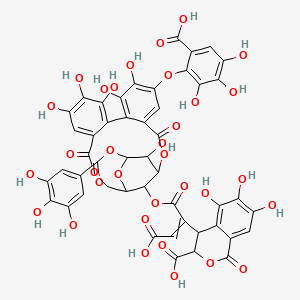
![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
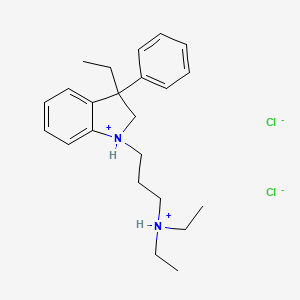
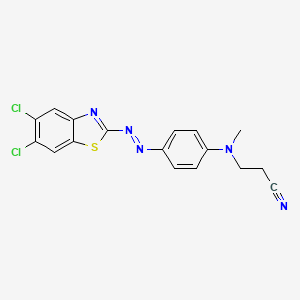
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)
